2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O3S/c11-5-1-2-7(12)6(3-5)9(16)14-10-13-4-8(19-10)15(17)18/h1-4H,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXRGJRJMMDVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254986 | |
| Record name | 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69819-41-6 | |
| Record name | 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69819-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-N-(5-nitro-2-thiazolyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thioamides.
Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or other chlorinating agents like thionyl chloride.
Amidation: The final step involves the formation of the benzamide moiety by reacting the chlorinated thiazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Coupling: Palladium-catalyzed coupling reactions using reagents like Suzuki or Heck coupling partners.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Benzamides: Nucleophilic substitution reactions yield various substituted benzamides.
Coupled Products: Coupling reactions produce more complex aromatic compounds.
Scientific Research Applications
2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential bioactivity makes it a candidate for studying its effects on biological systems, including its antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The exact mechanism of action of 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors, through its nitro and benzamide groups. These interactions could lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of N-(thiazol-2-yl)benzamide derivatives, several of which have been studied for their antiviral and enzyme-inhibitory properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings
Substituent Effects on Bioactivity: The 2,5-dichloro substitution on the benzamide ring enhances antiviral potency compared to mono-chloro analogs (e.g., 3-chloro derivative), likely due to increased electron-withdrawing effects and improved steric complementarity with the CHIKV nsP2 protease active site . The 5-nitrothiazole moiety is critical for activity across analogs, as its absence (e.g., in the 5-chloro thiazole derivative) shifts the target to PFOR enzyme inhibition .
Hydrogen Bonding and Molecular Geometry: Crystallographic data for the structurally similar 2-nitro-N-(5-nitrothiazol-2-yl)benzamide reveals a planar amide core with significant dihedral angles (12.48° and 46.66°) between the thiazole and benzamide rings. This geometry may influence binding to biological targets .
Role of Thiazole Modifications :
- Replacing the nitro group on the thiazole with chlorine (as in N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide) reduces electron-withdrawing capacity, which may explain its divergent mechanism (PFOR inhibition vs. antiviral activity) .
- The tetrahydrobenzothiazole analog introduces a bicyclic structure, increasing conformational rigidity but reducing nitro group-mediated reactivity .
Research Implications
- Antiviral Optimization : The 2,5-dichloro substitution pattern on the benzamide ring, combined with the 5-nitrothiazole group, represents a promising scaffold for developing CHIKV inhibitors. Further studies could explore halogen replacement (e.g., fluorine) to balance lipophilicity and bioavailability.
- Crystallographic Insights : Structural data from analogs highlight the importance of planar amide geometries and hydrogen-bonding networks in stabilizing interactions with viral proteases .
Biological Activity
Overview
2,5-Dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of thiazole derivatives. It is characterized by the presence of two chlorine atoms, a nitro group, and a benzamide moiety, which contribute to its unique biological properties. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
- Molecular Formula : CHClNOS
- Molecular Weight : 318.14 g/mol
- CAS Number : 69819-41-6
The exact mechanism of action for this compound remains largely uncharacterized. However, based on structural analysis, it is hypothesized that the compound may interact with various molecular targets such as enzymes and receptors. The nitro and benzamide groups are likely involved in biochemical interactions that could lead to the inhibition or activation of specific pathways, resulting in its observed biological effects.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have shown effectiveness against various strains of bacteria. A study reported MIC values ranging from 0.7 to 15.62 µg/mL against different bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Thiazole Derivative A | 1.95–3.91 | Micrococcus luteus |
| Thiazole Derivative B | 4.01–4.23 | Aspergillus niger |
Anticancer Activity
The potential anticancer properties of this compound are also under investigation. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation through various pathways:
- Some studies have shown that modifications in the thiazole structure can enhance cytotoxicity against cancer cell lines .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic processes:
- Acetylcholinesterase (AchE) and Butyrylcholinesterase (BchE) inhibition assays revealed promising results with IC values ranging from 0.10 to 11.40 µM compared to standard drugs like donepezil .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study demonstrated that thiazole derivatives exhibited lower MIC values than traditional antibiotics such as ciprofloxacin and fluconazole . This suggests that modifications in the thiazole ring can enhance antimicrobial potency.
- Structure-Activity Relationship (SAR) : Research has indicated that the presence of electron-withdrawing groups like nitro at specific positions on the benzene ring significantly enhances biological activity .
- In Vivo Studies : Animal models have shown that compounds with similar structures can effectively reduce tumor sizes in xenograft models when administered at therapeutic doses .
Q & A
Q. What are common synthetic routes for preparing 2,5-dichloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide?
The synthesis typically involves coupling a 5-nitro-1,3-thiazol-2-amine derivative with a substituted benzoyl chloride. For example, reacting 5-nitrothiazol-2-amine with 2,5-dichlorobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine) to neutralize HCl byproducts. Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography .
Q. How is structural characterization performed for this compound?
Basic characterization includes - and -NMR to confirm the amide bond formation and substitution patterns. IR spectroscopy verifies functional groups (e.g., NO stretch at ~1520 cm, C=O at ~1680 cm). Melting point analysis and HPLC assess purity. Advanced techniques like X-ray crystallography resolve crystal packing and hydrogen-bonding interactions, as seen in nitazoxanide analogs .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening employs in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Antimicrobial activity is tested via broth microdilution for MIC determination. These assays require controlled pH, temperature, and solvent controls (e.g., DMSO ≤1% v/v) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization involves solvent selection (e.g., DMF for improved solubility), catalyst screening (e.g., DMAP for acyl transfer), and temperature modulation. Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining >80% yield. Computational tools (e.g., DFT) predict optimal transition states for amide bond formation .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from impurities (e.g., unreacted starting materials) or assay variability. Reproducibility requires rigorous purity validation (HPLC ≥95%) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Meta-analyses of IC values across cell lines can identify structure-activity trends obscured by experimental noise .
Q. What mechanistic insights exist for its potential enzyme inhibition?
The nitro-thiazole moiety may inhibit pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. Docking studies suggest the nitro group forms hydrogen bonds with the enzyme’s active site, while the dichlorobenzamide enhances hydrophobic interactions. Validation requires enzyme inhibition assays (e.g., NADH oxidation monitoring) and site-directed mutagenesis .
Q. How does computational modeling aid in derivative design?
Quantum mechanical calculations (e.g., Gaussian) predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations model protein-ligand interactions to prioritize derivatives with improved binding affinity. Retrosynthesis tools (e.g., Pistachio) propose feasible routes for novel analogs .
Methodological Considerations
Q. What analytical techniques validate purity for pharmacological studies?
Beyond NMR and HPLC, LC-MS confirms molecular weight and detects trace impurities. Elemental analysis (C, H, N, S) ensures stoichiometric consistency. For chiral purity, chiral HPLC or polarimetry is employed if stereocenters are present .
Q. How are stability studies conducted under physiological conditions?
Stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) is assessed via UV-Vis or LC-MS over 24–72 hours. Degradation products are identified, and Arrhenius plots predict shelf life. Excipient compatibility tests (e.g., with lactose or Mg-stearate) guide formulation development .
Q. What in silico tools predict ADMET properties?
SwissADME evaluates solubility (LogS), permeability (LogP), and CYP450 interactions. ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity). MDCK cell models in PAMPA assays estimate blood-brain barrier penetration, critical for CNS-targeted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
